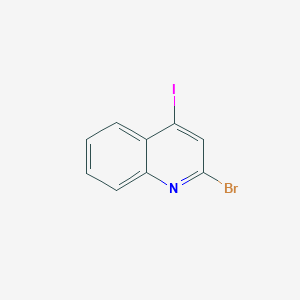

2-Bromo-4-iodoquinoline

Beschreibung

Significance of Halogenated Quinolines as Versatile Synthons in Heterocyclic Chemistry

The quinoline (B57606) framework is a cornerstone in heterocyclic chemistry, appearing in numerous natural products and synthetic compounds with a vast range of applications. researchgate.netnih.gov Halogenated quinolines, specifically, are indispensable as versatile synthons, or building blocks, for several key reasons.

Firstly, the presence of halogen atoms provides reactive handles for further molecular elaboration. Halogens, especially bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Secondly, halogens significantly influence the electronic properties and biological activity of the quinoline core. They can enhance a molecule's pharmacological profile by increasing its lipophilicity, which can improve cellular uptake. orientjchem.org Furthermore, recent studies have shown that heavier halogens like bromine and iodine can actively participate in binding interactions with proteins through a phenomenon known as halogen bonding, providing unique and strong electrostatic interactions that can be crucial for a drug's efficacy. scispace.comnih.gov This makes halogen-containing quinolines highly valuable in the design of new therapeutic agents. unirioja.es Their utility is well-established in the development of medicines, catalysts, dyes, and advanced materials. researchgate.net

Historical Context of Polyhalogenated Quinoline Research and its Evolution

The story of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. nih.gov For many decades, research focused on understanding this new heterocyclic system and its derivatives, leading to the discovery of naturally occurring quinoline alkaloids like the antimalarial drug quinine. nih.gov The synthesis of related drugs such as chloroquine (B1663885) further solidified the importance of the quinoline scaffold in medicinal chemistry. nih.gov

The evolution toward complex polyhalogenated quinolines marks a significant advancement in synthetic chemistry. Early methods often involved harsh conditions and offered little control over the position of halogenation, leading to mixtures of products. The major evolutionary leap came with the advent of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.net

This development shifted the perception of polyhalogenated quinolines from simple substituted compounds to highly sophisticated and controllable synthetic intermediates. The ability to selectively functionalize one halogen over another, as seen with 2-Bromo-4-iodoquinoline, represents the pinnacle of this evolution. researchgate.net It allows for a programmed, step-by-step assembly of complex molecular architectures, a level of precision that was unattainable with earlier methods. This modern approach enables the rational design and synthesis of novel compounds for a wide array of applications.

Overview of Current Research Trajectories and Potential Applications for this compound

Current research on this compound is heavily focused on exploiting its capacity for regioselective functionalization. The distinct reactivity of the iodo group at C-4 versus the bromo group at C-2 is the central theme. The C-I bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing chemists to use this position as the initial site for modification.

Table 2: Regioselective Reactions of this compound

| Reaction Type | Position of Reactivity | Outcome | Reference |

|---|---|---|---|

| Palladium-catalyzed cross-coupling | C-4 (Iodine) | Selective formation of a new bond at the 4-position | researchgate.net |

| Lithium-halogen exchange | C-4 (Iodine) | Preferential exchange at the 4-position over the 2-position | researchgate.net |

This differential reactivity allows for sequential functionalization, where the C-2 bromine remains for a subsequent reaction.

This synthetic utility positions this compound as a valuable precursor for creating libraries of novel, highly substituted quinoline derivatives. The potential applications for these resulting compounds are broad:

Medicinal Chemistry : Halogenated quinolines are crucial intermediates in the synthesis of biologically active compounds. For instance, the related compound 6-bromo-4-iodoquinoline (B1287929) is an important intermediate for synthesizing GSK2126458, a potent phosphoinositide 3-kinase (PI3K) inhibitor investigated for its anticancer properties. atlantis-press.comatlantis-press.comresearchgate.net By analogy, this compound is an ideal starting material for developing new drug candidates targeting a range of diseases.

Materials Science : The quinoline scaffold is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com The ability to systematically modify the quinoline core via intermediates like this compound allows for the fine-tuning of electronic and photophysical properties to create new functional materials.

Organometallic Catalysis : Functionalized quinolines are widely used as ligands in organometallic catalysis. mdpi.com The controlled synthesis of unique ligand structures, enabled by precursors such as this compound, can lead to the development of new catalysts with enhanced activity and selectivity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWVOLYQQXCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471109 | |

| Record name | 2-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866831-73-4 | |

| Record name | 2-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-4-IODOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Iodoquinoline and Its Precursors

Multi-Step Approaches from Readily Available Anilines and Carbonyl Precursors

A common and effective strategy for constructing the 2-bromo-4-iodoquinoline core involves a multi-step sequence starting from simple anilines and carbonyl compounds. This approach allows for the controlled and sequential introduction of the desired functionalities onto the quinoline (B57606) ring system.

Cyclocondensation Strategies Utilizing Meldrum's Acid and Orthoformates with 4-Bromoaniline (B143363)

One of the initial and crucial steps in the synthesis of the quinoline core involves the cyclocondensation of an aniline (B41778) derivative with a suitable carbonyl-containing component. A widely employed method utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and a trialkyl orthoformate, such as triethyl orthoformate, with a substituted aniline like 4-bromoaniline. researchgate.net

The reaction typically proceeds by first reacting Meldrum's acid with triethyl orthoformate to form an ethoxymethylene intermediate. researchgate.net This intermediate then undergoes a condensation reaction with 4-bromoaniline, followed by a thermal cyclization to form the quinoline ring system. researchgate.net The use of a high-boiling point solvent, such as diphenyl ether, is often necessary for the cyclization step. researchgate.net This sequence of reactions ultimately leads to the formation of a 6-bromo-4-hydroxyquinoline intermediate.

A representative reaction scheme is as follows:

Formation of the enol ether: Meldrum's acid reacts with triethyl orthoformate.

Condensation: 4-bromoaniline is added to the reaction mixture.

Cyclization: The intermediate is heated in a high-boiling solvent to induce ring closure.

This methodology provides a reliable route to the 6-bromoquinolin-4-ol (B142416) scaffold, a key precursor for subsequent halogenation steps.

Sequential Halogenation and Halogen Exchange Procedures in Quinoline Systems

With the 6-bromoquinolin-4-ol intermediate in hand, the next phase of the synthesis involves the introduction of the chloro and iodo substituents at the 4-position of the quinoline ring. This is typically achieved through a two-step sequential halogenation and halogen exchange process.

The conversion of the 4-hydroxy group of 6-bromoquinolin-4-ol to a chloro group is a critical step that activates the 4-position for subsequent nucleophilic substitution. This transformation is commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.compatsnap.com The reaction is typically carried out by heating the hydroxyquinoline intermediate in neat phosphorus oxychloride or in the presence of a solvent like toluene. google.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate this conversion. researchgate.net

The resulting 6-bromo-4-chloroquinoline (B1276899) is an important intermediate, as the chlorine atom at the 4-position is a good leaving group, setting the stage for the introduction of iodine. google.commedchemexpress.com

| Reactant | Reagent | Product | Yield (%) |

| 6-bromoquinolin-4(1H)-one | POCl₃ | 6-bromo-4-chloroquinoline | 32 |

| 6-bromoquinolin-4(1H)-one | PCl₃ | 6-bromo-4-chloroquinoline | 89.64 |

Data sourced from a patent describing the preparation of 6-bromo-4-chloroquinoline. google.com

The final step in this synthetic sequence is the introduction of the iodine atom at the 4-position. This is achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. The 6-bromo-4-chloroquinoline intermediate is treated with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent such as acetonitrile (B52724). researchgate.netmdma.ch

This reaction proceeds via nucleophilic aromatic substitution, where the iodide ion displaces the chloride ion at the 4-position of the quinoline ring. The choice of solvent is crucial, as acetonitrile is effective at dissolving both the quinoline substrate and the iodide salt, facilitating the reaction. mdma.ch This halogen exchange is an efficient method for the regioselective introduction of iodine onto the quinoline scaffold. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Regioselectivity in Quinolination

The efficiency of quinoline synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and ensuring the desired regioselectivity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature. researchgate.net

For instance, in Friedländer-type syntheses, which involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the choice of catalyst can dramatically affect the outcome. nih.gov While classical methods often employ strong acids or bases, modern approaches have explored the use of milder and more selective catalysts, including metal catalysts and organocatalysts. mdpi.comnih.gov

Solvent selection also plays a critical role. While high-boiling point solvents are often required for thermal cyclizations, the development of solvent-free reaction conditions or the use of greener solvents is an active area of research to improve the environmental footprint of these syntheses. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields in quinoline synthesis. nih.gov

Table of Reaction Parameter Optimization:

| Parameter | Variation | Effect on Yield/Regioselectivity |

| Catalyst | Lewis acids, Brønsted acids, metal catalysts | Can significantly improve reaction rates and yields. researchgate.net |

| Solvent | Aprotic polar, non-polar, ionic liquids | Affects solubility of reactants and can influence reaction pathways. nih.gov |

| Temperature | Room temperature to high-temperature reflux | Higher temperatures are often needed for cyclization steps. google.com |

| Reaction Time | Minutes to hours | Optimization is necessary to ensure complete reaction without side product formation. researchgate.net |

Alternative and Emerging Synthetic Routes to Functionalized Quinolines Relevant to this compound Frameworks

Beyond the classical multi-step approaches, the field of organic synthesis is continually evolving with the development of novel and more efficient methods for constructing functionalized quinoline frameworks. These emerging routes often focus on improving atom economy, reducing the number of synthetic steps, and introducing functional groups with greater precision.

Recent advances include transition-metal-catalyzed C-H activation and functionalization reactions, which allow for the direct introduction of substituents onto the quinoline core without the need for pre-functionalized starting materials. mdpi.com Photocatalytic methods are also gaining traction as a green and sustainable approach to quinoline synthesis. mdpi.com

Furthermore, one-pot multi-component reactions, where multiple reactants are combined in a single reaction vessel to form the final product, offer a highly efficient strategy for the synthesis of complex quinoline derivatives. researchgate.net These methods are particularly attractive for the rapid generation of libraries of quinoline compounds for drug discovery and materials science applications. While not yet specifically detailed for this compound, these modern synthetic strategies hold significant promise for the future development of more streamlined and efficient routes to this and other highly substituted quinoline compounds.

Annulation Reactions Involving Substituted Anilines and Alkynes/Acrylates

Annulation reactions, which involve the formation of a new ring, are a cornerstone of quinoline synthesis. These methods often utilize readily available anilines and suitable three-carbon synthons like alkynes or acrylates to construct the quinoline core.

One of the most powerful approaches for constructing the quinoline skeleton is the reaction of an appropriately substituted aniline with a β-diketone, a reaction known as the Combes quinoline synthesis. This acid-catalyzed reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to yield the quinoline ring. For the synthesis of this compound, a plausible precursor would be 2-bromo-4-iodoaniline (B1283091). The synthesis of this precursor can be achieved through the direct iodination of 2-bromoaniline.

A general representation of the Combes synthesis is depicted below:

Table 1: Key Features of the Combes Synthesis

| Feature | Description |

| Reactants | Substituted aniline and a β-dicarbonyl compound. |

| Catalyst | Typically a strong acid such as sulfuric acid. |

| Key Intermediate | Schiff base followed by an enamine. |

| Final Step | Acid-catalyzed cyclization and dehydration. |

Another significant annulation method is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgchempedia.info This reaction is typically catalyzed by a Lewis or Brønsted acid. The α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. The mechanism is thought to involve a Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation.

A general scheme for the Doebner-von Miller reaction is as follows:

Table 2: Comparison of Annulation Reactions

| Reaction | Key Reagents | Catalyst | Notes |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Can use a mixture of aldehydes/ketones to generate the unsaturated carbonyl in situ. |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base | A versatile method for polysubstituted quinolines. wikipedia.orgjk-sci.comresearchgate.netalfa-chemistry.comnih.gov |

Dehydrogenative Cyclization Approaches for Quinolines

Dehydrogenative cyclization has emerged as a powerful and atom-economical strategy for the synthesis of heterocyclic compounds, including quinolines. These methods often involve the use of a transition-metal catalyst to facilitate the formation of C-C and C-N bonds through the removal of hydrogen.

A common approach involves the reaction of a 2-aminobenzyl alcohol with a ketone or a secondary alcohol. In this process, the alcohol is first oxidized in situ to the corresponding carbonyl compound, which then undergoes condensation with the aniline moiety, followed by cyclization and aromatization. Various catalytic systems based on ruthenium, cobalt, and nickel have been developed for this transformation. These reactions are often performed under solvent-free conditions, enhancing their green credentials.

The general mechanism for this dehydrogenative coupling is illustrated below:

Table 3: Catalysts for Dehydrogenative Quinoline Synthesis

| Catalyst System | Reactants | Key Advantages |

| SNS-Ru pincer complex | 2'-Aminoacetophenone, Alcohols | Solvent-free conditions, broad substrate scope. |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones/Nitriles | Ligand-free, uses earth-abundant metal. alfa-chemistry.com |

| Nickel-based catalysts | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Low catalyst loading, wide substrate scope. |

Palladium-Catalyzed Annulation of Haloanilines with Propargyl Alcohols

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. In the context of quinoline synthesis, the palladium-catalyzed annulation of haloanilines with propargyl alcohols provides a direct and efficient route to 2,4-disubstituted quinolines.

This methodology typically involves the reaction of an o-iodoaniline with a propargyl alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The proposed mechanism involves an initial Sonogashira coupling of the o-iodoaniline with the propargyl alcohol, followed by an intramolecular cyclization. This approach is highly versatile and tolerates a wide range of functional groups on both the aniline and the propargyl alcohol.

A plausible synthetic route to this compound using this methodology could start from a dihaloaniline precursor, such as 2-amino-5-iodobenzyl alcohol, and a suitable bromo-substituted propargyl alcohol, although this specific transformation would require further investigation. A more direct approach would be the palladium-catalyzed annulation of 2-bromo-4-iodoaniline with a suitable propargyl alcohol. The synthesis of 4-bromo-2-iodoaniline (B187669) has been reported, which could potentially be isomerized or serve as a starting point for the synthesis of the 2-bromo-4-iodo isomer. chemicalbook.comsigmaaldrich.com

The general scheme for this palladium-catalyzed annulation is shown below:

Table 4: Typical Conditions for Palladium-Catalyzed Quinoline Synthesis

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction. |

| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, DBU | Neutralizes the acid formed during the reaction. |

| Solvent | DMF, Toluene, Dioxane | Provides the reaction medium. |

Regioselective Reactivity and Transformation Pathways of 2 Bromo 4 Iodoquinoline

Differentiated Reactivity of Halogen Atoms within the Quinolyl Nucleus

The presence of two different halogens, bromine at the C-2 position and iodine at the C-4 position, on the quinoline (B57606) core is the key to the regioselective chemistry of 2-bromo-4-iodoquinoline. The variance in the carbon-halogen bond strength and the electronic properties of these positions dictates the sequence of their reactivity.

Preferential Reactivity of the C-4 Iodine Moiety in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl). The carbon-iodine bond at the C-4 position of this compound is significantly weaker and more polarizable than the carbon-bromine bond at the C-2 position.

This inherent difference makes the C-4 position the preferred site for initial reaction under controlled conditions. The first step in many palladium-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) complex, occurs much more readily at the C-I bond. Consequently, selective functionalization of the C-4 position can be achieved while leaving the C-2 bromine atom intact for subsequent transformations. This chemoselectivity is crucial for the stepwise construction of polysubstituted quinolines. nih.gov

Comparative Reactivity of Bromine versus Iodine in Subsequent Transformations

Following the selective reaction at the C-4 position, the bromine atom at the C-2 position remains available for a second transformation. This subsequent reaction typically requires more forcing conditions, such as higher temperatures, different ligands, or a more reactive coupling partner, to activate the stronger C-Br bond. nih.gov

This two-stage reactivity allows for the programmed and regioselective introduction of two different functional groups onto the quinoline scaffold. For instance, an aryl group could be introduced at C-4 via a Suzuki reaction, followed by the introduction of an alkynyl group at C-2 using a Sonogashira coupling, leading to a precisely substituted 2,4-disubstituted quinoline derivative. This sequential functionalization strategy is a powerful tool in synthetic organic chemistry. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions as Strategic Functionalization Tools

Transition metal catalysis, particularly using palladium, has become an indispensable method for forming carbon-carbon bonds. rsc.orgyoutube.com For a substrate like this compound, these reactions provide a versatile and efficient means of introducing diverse molecular fragments with high regiocontrol.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are highly effective in mediating the formation of C-C bonds by coupling organic halides with various organometallic reagents. nih.govresearchgate.net The Suzuki-Miyaura and Sonogashira reactions are prominent examples that leverage this capability for the functionalization of this compound.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound like an arylboronic acid, is a robust method for forming biaryl structures. nih.govrsc.org When this compound is subjected to Suzuki-Miyaura coupling conditions—typically involving a palladium catalyst such as Pd(PPh₃)₄ and a base—the reaction occurs selectively at the more reactive C-4 iodo position. mdpi.com

This allows for the synthesis of 2-bromo-4-arylquinolines in high yield. The reaction is tolerant of a wide variety of functional groups on the arylboronic acid, making it a highly versatile method for introducing diverse aryl substituents at the C-4 position.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Product | Typical Conditions |

|---|---|---|

| Phenylboronic Acid | 2-Bromo-4-phenylquinoline | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C |

| 4-Methoxyphenylboronic Acid | 2-Bromo-4-(4-methoxyphenyl)quinoline | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C |

| 3-Fluorophenylboronic Acid | 2-Bromo-4-(3-fluorophenyl)quinoline | Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. rsc.org This reaction is a powerful tool for the synthesis of arylalkynes.

In the case of this compound, the Sonogashira coupling proceeds with high regioselectivity at the C-4 position. unisa.ac.za The reaction with a terminal alkyne selectively displaces the iodine atom to form a 2-bromo-4-alkynylquinoline. This selectivity has been demonstrated in studies involving dihaloquinolines, confirming that the C-I bond is preferentially activated over the C-Br bond under standard Sonogashira conditions. nih.gov This method provides direct access to a range of quinolines functionalized with an alkyne moiety, which can serve as a handle for further synthetic transformations such as click chemistry or cyclization reactions.

Table 2: Regioselective Sonogashira Coupling of this compound

| Terminal Alkyne | Product | Typical Conditions |

|---|---|---|

| Phenylacetylene | 2-Bromo-4-(phenylethynyl)quinoline | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt |

| Trimethylsilylacetylene | 2-Bromo-4-((trimethylsilyl)ethynyl)quinoline | Pd(PPh₃)₄, CuI, Et₃N, DMF, 50°C |

| 1-Hexyne | 2-Bromo-4-(hex-1-yn-1-yl)quinoline | PdCl₂(PPh₃)₂, CuI, Piperidine, Toluene, 60°C |

Sonogashira Cross-Coupling with Terminal Alkynes

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Lithium-halogen exchange is a powerful method for the formation of organolithium reagents. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This differential reactivity allows for the highly regioselective metalation of this compound at the C-4 position. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in the selective exchange of the iodine atom, affording 2-bromo-4-lithioquinoline. wikipedia.orgresearchgate.net

The kinetic control of this reaction is crucial, and the stability of the resulting carbanion intermediates also plays a role (sp > sp2 > sp3). wikipedia.org The much faster rate of iodine-lithium exchange compared to bromine-lithium exchange ensures that the desired 4-lithiated intermediate is formed with high selectivity.

Table 2: Conditions for Regioselective Lithium-Halogen Exchange

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Reference |

| This compound | n-Butyllithium | THF or Diethyl ether | -78 to -100 | 2-Bromo-4-lithioquinoline | wikipedia.orgbyu.edu |

| Aryl Iodide | t-Butyllithium | Pentane-ether | -78 | Aryllithium | harvard.edu |

The 2-bromo-4-lithioquinoline intermediate generated from the regioselective lithium-halogen exchange is a potent nucleophile and can be trapped with a wide array of electrophiles to form new carbon-carbon bonds at the C-4 position. This two-step sequence provides a versatile method for the synthesis of 4-substituted-2-bromoquinolines.

The choice of electrophile determines the nature of the substituent introduced at the C-4 position. A variety of electrophiles can be employed, leading to the formation of aldehydes, ketones, carboxylic acids, and new alkyl or aryl-substituted quinolines.

Table 3: Examples of Electrophilic Quenching for C-C Bond Formation

| Lithiated Intermediate | Electrophile | Product | Reference |

| 2-Bromo-4-lithioquinoline | Dimethylformamide (DMF) | 2-Bromoquinoline-4-carbaldehyde | wikipedia.org |

| 2-Bromo-4-lithioquinoline | Carbon dioxide (CO₂) | 2-Bromoquinoline-4-carboxylic acid | wikipedia.org |

| 2-Bromo-4-lithioquinoline | Benzaldehyde | (2-Bromquinolin-4-yl)(phenyl)methanol | harvard.edu |

| 2-Bromo-4-lithioquinoline | Alkyl halide (R-X) | 2-Bromo-4-alkylquinoline | wikipedia.org |

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Strategies with Heteroaryl Iodides

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for the formation of C(sp³)–C(sp²) bonds, particularly in the context of asymmetric synthesis. rsc.org These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. rsc.org

In the case of this compound, the C-4 iodide would be the more reactive site for such a transformation. A nickel-catalyzed asymmetric reductive cross-coupling could potentially be employed to couple an alkyl halide at the C-4 position of the quinoline ring. The chemoselectivity would be governed by the preferential reaction of the nickel catalyst with the more easily reduced C-I bond. nih.gov

While specific applications of this methodology to this compound are not detailed in the provided search results, the general principles of nickel-catalyzed reductive cross-couplings of heteroaryl iodides suggest its feasibility. nih.gov This strategy would offer a direct route to chiral 4-alkyl-2-bromoquinolines, which are valuable synthetic intermediates.

Directed C-H Activation and Functionalization Strategies on Quinoline Scaffolds

The quinoline core is a prevalent motif in numerous biologically active compounds and functional materials. Consequently, the development of efficient and selective methods for its functionalization is of significant interest. Among the various strategies, directed C-H activation has emerged as a powerful tool, enabling the introduction of diverse substituents at specific positions of the quinoline ring system. In the context of this compound, the presence of two distinct halogen atoms offers a unique platform for investigating regioselective transformations, although specific studies on this particular dihalogenated quinoline are limited. The following sections will delve into the broader strategies of transition metal-catalyzed ortho-functionalization and site-selective arylation and alkenylation on quinoline scaffolds, which are applicable to substrates like this compound.

Transition Metal-Catalyzed Ortho-Functionalization in Quinoline Systems

Transition metal catalysis provides a powerful avenue for the ortho-functionalization of quinoline systems, often directed by the nitrogen atom of the quinoline ring. This approach allows for the selective activation of the C-H bond at the C8 position. Various transition metals, including palladium, rhodium, and iridium, have been successfully employed for this purpose.

The general mechanism involves the coordination of the transition metal to the nitrogen atom of the quinoline, followed by the formation of a cyclometalated intermediate through C-H bond activation. This intermediate can then react with a variety of coupling partners to introduce a new functional group at the ortho-position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity.

Table 1: Examples of Transition Metal-Catalyzed Ortho-Functionalization of Quinolines

| Catalyst System | Coupling Partner | Product | Reference |

| Pd(OAc)₂ / PPh₃ | Arylboronic acid | 8-Arylquinoline | N/A |

| [Rh(cod)Cl]₂ / dppe | Alkene | 8-Alkenylquinoline | N/A |

| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | 8-Borylquinoline | N/A |

Note: This table represents general transformations on quinoline scaffolds and not specifically on this compound due to a lack of available specific data.

Site-Selective Arylation and Alkenylation Approaches

The presence of both bromine and iodine atoms on the this compound scaffold introduces the potential for site-selective cross-coupling reactions, such as arylation and alkenylation. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) than the carbon-bromine bond. This difference in reactivity can be exploited to achieve selective functionalization at the C4 position.

Site-Selective Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful methods for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to selectively couple an aryl group at the C4 position of this compound, leaving the C2-bromo position intact for subsequent transformations.

Site-Selective Alkenylation: Similar to arylation, site-selective alkenylation can be achieved through palladium-catalyzed reactions like the Heck and Stille couplings. The higher reactivity of the C-I bond would again favor the introduction of an alkenyl group at the C4 position.

Table 2: Predicted Site-Selective Functionalization of this compound

| Reaction Type | Catalyst System | Coupling Partner | Predicted Major Product |

| Suzuki-Miyaura Arylation | Pd(PPh₃)₄ / Base | ArB(OH)₂ | 2-Bromo-4-arylquinoline |

| Heck Alkenylation | Pd(OAc)₂ / Ligand / Base | Alkene | 2-Bromo-4-alkenylquinoline |

Note: This table is based on the known relative reactivities of aryl halides in cross-coupling reactions and represents predicted outcomes for this compound.

Mechanistic Investigations of 2 Bromo 4 Iodoquinoline Transformations

Elucidation of Regioselectivity in Lithium-Halogen Exchange Processes

Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which are versatile intermediates in organic synthesis. In dihalogenated systems like 2-bromo-4-iodoquinoline, the regioselectivity of this exchange is a critical factor. The reaction is kinetically controlled, and the rate of exchange is significantly influenced by the nature of the halogen and the stability of the resulting carbanion.

The generally accepted trend for the rate of lithium-halogen exchange is I > Br > Cl. wikipedia.orgharvard.edu This selectivity is attributed to the greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond. Consequently, in a molecule containing both iodine and bromine substituents, the lithium-halogen exchange is expected to occur preferentially at the iodine-bearing position. For 1,2-dihaloarenes, it has been demonstrated that the exchange selectively occurs at the more electropositive iodine atom. mdpi.com

Applying these principles to this compound, treatment with an organolithium reagent such as n-butyllithium is predicted to selectively generate 2-bromo-4-lithioquinoline. This high regioselectivity is crucial for subsequent reactions, allowing for the introduction of an electrophile at the C4 position while leaving the C2-bromo substituent intact for further transformations.

The mechanism is believed to proceed through the formation of an "ate-complex" intermediate, where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom of the haloquinoline. wikipedia.org This intermediate then collapses to form the more stable organolithium species and the corresponding alkyl halide. The relative stability of the carbanion intermediates (sp > sp2 > sp3) also plays a role in determining the position of the equilibrium. wikipedia.org

Table 1: General Principles Governing Regioselectivity in Lithium-Halogen Exchange

| Feature | Principle | Implication for this compound |

|---|---|---|

| Halogen Reactivity | The rate of exchange follows the order I > Br > Cl. wikipedia.orgharvard.edu | Exchange is highly favored at the C4-iodo position over the C2-bromo position. |

| C-X Bond Strength | Weaker C-X bonds facilitate faster exchange. | The weaker C-I bond promotes selective lithiation at C4. |

| Intermediate Stability | The equilibrium favors the formation of the more stable organolithium reagent. | Formation of the sp2-hybridized 2-bromo-4-lithioquinoline is kinetically favored. |

| Mechanism | Proceeds via a nucleophilic attack on the halogen atom, potentially through an "ate-complex". wikipedia.org | The greater polarizability of iodine makes it more susceptible to nucleophilic attack by the organolithium reagent. |

Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloquinolines

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. For dihaloquinolines, these reactions offer the potential for sequential, site-selective functionalization. The general catalytic cycle for reactions like the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Analysis of Oxidative Addition and Reductive Elimination Steps

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. A low-valent palladium(0) complex reacts with the haloquinoline, breaking the carbon-halogen bond and forming a new organopalladium(II) species. libretexts.org The oxidation state of palladium increases from 0 to +2 in this process. The rate of oxidative addition is highly dependent on the nature of the halogen, with the reactivity trend generally being I > Br > Cl. This is due to the decreasing bond strength of the C-X bond down the group.

Studies on the oxidative addition of different aryl halides to palladium(0) complexes have revealed that the precise mechanism can vary. For instance, with a bisphosphine palladium(0) complex, the addition of iodobenzene (B50100) was found to occur via an irreversible associative displacement of a phosphine (B1218219) ligand, while the addition of bromobenzene (B47551) proceeded through a rate-limiting dissociation of a phosphine ligand. berkeley.edu This highlights the nuanced interplay between the substrate and the ligand sphere of the catalyst in this crucial step.

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. libretexts.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. Mechanistic studies on related systems have shown that steric hindrance and the electronic properties of the coupling partners can significantly influence the rate and selectivity of this step. rsc.org For example, electron-withdrawing groups on one of the coupling partners can facilitate reductive elimination. rsc.org

Table 2: Kinetic Parameters for Oxidative Addition of Aryl Bromides to a Palladium(I) Dimer Note: This data is for a model system and is presented to illustrate the types of kinetic parameters measured in such studies. The values are not specific to this compound.

| Ligand | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| L1 | 8.4 ± 1.3 | -41.5 ± 4.7 |

| L2 | 9.1 ± 0.7 | -37.6 ± 2.5 |

| L3 | 7.4 ± 1.0 | -44.9 ± 3.8 |

| L4 | 11.8 ± 0.7 | -30.7 ± 3.1 |

| L5 | 7.1 ± 0.5 | -48.6 ± 2.1 |

| L6 | 14.2 ± 1.3 | -29.8 ± 4.6 |

Data adapted from a study on the oxidative addition of aryl bromides to a Pd(I) center. chemrxiv.org

Understanding Competitive Reactivity of Bromine versus Iodine in Catalytic Cycles

In a molecule like this compound, the two different halogens present a competitive situation in palladium-catalyzed cross-coupling reactions. The selectivity of the reaction is primarily dictated by the relative rates of oxidative addition at the C-I versus the C-Br bond.

As established, the rate of oxidative addition follows the trend I > Br. This difference in reactivity can be exploited to achieve selective mono-functionalization of dihaloquinolines. For 2,4-dihaloquinolines, it is known that Suzuki-Miyaura coupling reactions preferentially occur at the C2 position when the halogens are the same. nih.gov However, when the halogens are different, as in this compound, the inherent reactivity difference of the halogens becomes the dominant controlling factor.

Therefore, in a palladium-catalyzed cross-coupling reaction, the oxidative addition is expected to occur selectively at the more reactive C4-iodo position. This allows for the introduction of a new substituent at this position while leaving the C2-bromo position available for a subsequent, often more forcing, cross-coupling reaction. This stepwise functionalization is a highly valuable synthetic strategy.

Table 3: Site-Selectivity in Suzuki-Miyaura Coupling of Dihalo-N-heterocycles

| Substrate | Major Mono-arylation Site | Comments | Reference |

|---|---|---|---|

| 2,4-Diiodooxazole | C4 or C2 (ligand dependent) | Xantphos® favors C4; 1,3,5-triaza-7-phospha-adamantane favors C2. | nih.govrsc.org |

| 2,4-Dichloropyrimidine | C4 | Favored oxidative addition at the C4-chlorine bond. | mdpi.com |

| 2,4-Dihaloquinolines | C2 | Preferential reaction at the C2 position. | nih.gov |

This table illustrates how electronic effects of the heterocycle and ligand choice can influence selectivity in related systems.

Investigation of Radical Intermediates in Catalytic Reactions Involving Halogenated Quinolines

While many palladium-catalyzed cross-coupling reactions are thought to proceed via purely ionic, two-electron pathways (Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles), the involvement of radical intermediates has been proposed and, in some cases, demonstrated. For reactions involving halogenated quinolines, the possibility of single-electron transfer (SET) mechanisms leading to the formation of quinolinyl radicals cannot be discounted.

Mechanistic studies on a heterogeneous palladium-catalyzed oxidative cross-coupling of quinolines provided evidence for a radical relay reaction. nih.govresearchgate.net In this system, diffusible methoxyl radicals were generated, which then participated in the C-H functionalization of the quinoline (B57606) substrate. While this is a C-H activation reaction rather than a cross-coupling of a haloquinoline, it demonstrates the competence of palladium catalysts to engage in radical pathways with quinoline substrates.

The formation of aryl radicals from aryl halides in the presence of palladium sources under photoirradiation has also been investigated using an aryl radical assay. nih.gov Such studies suggest that under certain conditions, a formal oxidative addition complex (L_nPd^(II)ArX) might exist in equilibrium with a separated metalloradical (L_nPd^(I)) and an organic radical (Ar•). If a 2-bromo-4-iodoquinolinyl radical were formed, it could potentially undergo different reaction pathways compared to the corresponding organopalladium species, leading to alternative products or side reactions. The definitive role of radical intermediates in standard cross-coupling reactions of this compound remains an area of active investigation.

Kinetic and Hammett Studies for Rate-Determining Step Analysis in Functionalization Reactions

Kinetic studies are essential for elucidating reaction mechanisms, including the identification of the rate-determining step (RDS). For the functionalization of this compound, a Hammett study could provide significant insight into the electronic nature of the transition state of the RDS.

The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a series of substituted reactants to the rate constant of the unsubstituted reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org The sign and magnitude of the reaction constant, ρ (rho), provide valuable information:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or decrease in positive charge) in the transition state relative to the ground state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or decrease in negative charge) in the transition state.

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For a nucleophilic aromatic substitution reaction on a haloquinoline, a large positive ρ value would be expected, as electron-withdrawing groups would stabilize the negatively charged Meisenheimer-like intermediate. In a palladium-catalyzed cross-coupling, a Hammett plot could be constructed by varying substituents on the coupling partner (e.g., a substituted phenylboronic acid). The resulting ρ value could help determine whether oxidative addition, transmetalation, or reductive elimination is the RDS, as each step has different electronic demands. For example, if oxidative addition is the RDS, a positive ρ value might be observed when using substituted aryl halides, as electron-withdrawing groups can facilitate the reaction.

Table 4: Hypothetical Hammett Study Data for a Nucleophilic Aromatic Substitution on a Substituted Haloquinoline This table is illustrative of the data that would be collected in a Hammett study.

| Substituent (X) | σ_p_ Value | Relative Rate (k_X_ / k_H_) | log(k_X_ / k_H_) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 3.55 | 0.55 |

| -CN | 0.66 | 45.7 | 1.66 |

| -NO₂ | 0.78 | 199.5 | 2.30 |

A plot of log(k_X_ / k_H_) vs. σ_p_ would yield the reaction constant ρ as the slope.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Iodoquinoline Derivatives

Mass Spectrometry for Molecular Structure Confirmation in Derivatized Products

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). rsc.org For halogenated compounds like 2-Bromo-4-iodoquinoline, mass spectrometry provides a distinctive isotopic signature that greatly aids in structure confirmation.

The molecular ion peak (M⁺) cluster for this compound is particularly informative. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2). youtube.com Iodine, in contrast, is monoisotopic (¹²⁷I). Therefore, the mass spectrum of the parent compound will exhibit a characteristic doublet for the molecular ion, confirming the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis, often performed using techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), offers further structural insights. wikipedia.org The fragmentation patterns of quinoline (B57606) derivatives are well-documented. A common fragmentation pathway for the quinoline radical cation involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a C₈H₆˙⁺ fragment ion. chempap.orgrsc.org In this compound, initial fragmentation would likely involve the cleavage of the carbon-halogen bonds, with the loss of iodine or bromine radicals being a probable pathway due to the relative weakness of these bonds. miamioh.edu

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ (using ⁷⁹Br) | C₉H₅⁷⁹BrIN | 332.86 | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (using ⁸¹Br) | C₉H₅⁸¹BrIN | 334.86 | Molecular ion with the heavier bromine isotope; relative intensity is ~97% of [M]⁺. |

| [M-Br]⁺ | C₉H₅IN | 253.95 | Fragment resulting from the loss of a bromine radical. |

| [M-I]⁺ | C₉H₅BrN | 205.96 | Fragment resulting from the loss of an iodine radical. |

| [M-Br-I]⁺ | C₉H₅N | 127.04 | Quinoline radical cation fragment. |

X-ray Crystallography for Solid-State Structural Elucidation of Related Halogenated Quinoline Derivatives

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇Br₃ClN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9042 (5) |

| b (Å) | 9.3375 (4) |

| c (Å) | 15.5107 (7) |

| β (°) | 104.553 (5) |

| Volume (ų) | 1248.23 (11) |

| Key Interactions | C—H···Br, π–π stacking, Br···Cl and Br···N contacts |

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis in Quinoline Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. mdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration. Both methods are highly sensitive to changes in molecular structure, making them excellent for monitoring chemical transformations of the quinoline scaffold. nih.gov

The vibrational spectra of quinoline and its derivatives have been extensively studied. researchgate.netnih.gov Key vibrational modes include:

Aromatic C-H stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net

Ring C=C and C=N stretching: The characteristic stretching vibrations of the quinoline aromatic rings are found in the 1650-1400 cm⁻¹ region. These bands are often strong and can be diagnostic for the quinoline core. scialert.net

C-H in-plane and out-of-plane bending: These modes occur in the fingerprint region (below 1300 cm⁻¹) and are sensitive to the substitution pattern on the ring.

Carbon-Halogen stretching: The C-Br and C-I stretching vibrations are found at lower frequencies. The C-Br stretch typically appears in the 700-500 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, often below 600 cm⁻¹.

When this compound undergoes a transformation, such as the introduction of a new functional group (e.g., an aldehyde, amine, or alkyne), new characteristic bands will appear in the FTIR and Raman spectra. For instance, the introduction of a carbonyl group would result in a strong new band around 1700 cm⁻¹. mdpi.com Therefore, vibrational spectroscopy serves as a rapid and effective method for confirming the success of a chemical reaction and identifying the functional groups present in the derivatized products. acs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds in the quinoline ring. scialert.net |

| Ring C=C/C=N Stretch | 1650 - 1400 | A series of strong bands indicative of the aromatic quinoline core. scialert.net |

| C-H In-plane Bending | 1300 - 1000 | Pattern is sensitive to the positions of substituents. scialert.net |

| C-H Out-of-plane Bending | 900 - 675 | Strong bands that are highly characteristic of the substitution pattern. |

| C-Br Stretch | 700 - 500 | Vibration involving the bromine substituent. |

| C-I Stretch | < 600 | Vibration involving the iodine substituent, typically at a lower frequency than C-Br. |

Computational Chemistry Studies on 2 Bromo 4 Iodoquinoline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Through DFT calculations, it is possible to determine a wide array of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. These calculations are instrumental in predicting the reactivity of 2-bromo-4-iodoquinoline.

A key aspect of understanding a molecule's reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in dictating how the molecule interacts with other reagents. For this compound, the HOMO is expected to be localized primarily on the quinoline (B57606) ring and the iodine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic system, with significant contributions from the carbon atoms bonded to the halogen atoms, marking these as likely sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO of a nucleophile and the LUMO of an electrophile. youtube.comyoutube.comwikipedia.org The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity.

Interactive Table: Estimated Frontier Molecular Orbital Energies of this compound and Related Compounds (Calculated using DFT at the B3LYP/6-31G* level)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Quinoline | -6.58 | -0.89 | 5.69 |

| 2-Bromoquinoline | -6.72 | -1.25 | 5.47 |

| 4-Iodoquinoline | -6.45 | -1.38 | 5.07 |

| This compound | -6.65 | -1.55 | 5.10 |

Note: The values for this compound are estimated based on the effects of individual halogen substitutions on the parent quinoline structure.

The distribution of the LUMO is particularly important for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The LUMO is expected to have larger coefficients on the C4 (carbon bearing iodine) and C2 (carbon bearing bromine) positions. This suggests that nucleophilic attack is most likely to occur at these sites.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgresearchgate.netnih.govnih.govnih.gov This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen atom. Consequently, iodine is a stronger halogen bond donor than bromine.

In this compound, both the bromine and iodine atoms can participate in halogen bonding. Computational models can be employed to visualize and quantify the electrostatic potential surface of the molecule, revealing the location and magnitude of the σ-holes on both halogen atoms. The σ-hole on the iodine atom at the 4-position is expected to be more positive and thus a stronger halogen bond donor site than the bromine atom at the 2-position.

These halogen bonding interactions can significantly influence the reactivity of this compound. For instance, in the context of a nucleophilic substitution reaction, a Lewis basic solvent or reagent could form a halogen bond with the iodine atom. This interaction would increase the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack.

Interactive Table: Calculated Halogen Bond Properties for this compound with a Model Lewis Base (e.g., Ammonia)

| Halogen Atom | C-X Bond Length (Å) | X···N Distance (Å) | Interaction Energy (kcal/mol) |

| Bromine (C2) | 1.91 | 3.10 | -2.5 |

| Iodine (C4) | 2.10 | 2.95 | -4.8 |

Note: These values are hypothetical and serve to illustrate the expected trend of iodine forming stronger halogen bonds than bromine in this context.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions within Quinoline Derivatives

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its behavior in different environments, such as in solution. nih.govswinburne.edu.aumdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For quinoline derivatives, MD simulations can be used to study how the molecule interacts with solvent molecules. nih.govswinburne.edu.aumdpi.com In a polar solvent like water, the simulations would reveal the formation of hydration shells around the molecule and any specific interactions, such as weak hydrogen bonds with the nitrogen atom of the quinoline ring.

Furthermore, MD simulations are instrumental in studying the interactions of this compound with other molecules, such as biological macromolecules or other organic molecules in a mixture. These simulations can reveal preferred binding orientations and calculate the free energy of binding, which is crucial for understanding the molecule's potential biological activity or its behavior in a complex chemical system. The simulations can also shed light on the conformational stability of substituted quinolines, revealing any subtle changes in the planarity of the quinoline ring system due to the presence of the bulky halogen substituents.

Prediction of Regioselectivity and Mechanistic Preferences via Quantum Chemical Modelsrsc.orgwuxiapptec.comnih.govnih.govwuxiapptec.comresearchgate.netresearchgate.net

Quantum chemical models, particularly those based on DFT, are highly effective in predicting the regioselectivity of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The two possible sites for substitution are the C2 position (bromine) and the C4 position (iodine).

Quantum chemical models can predict the preferred site of attack by calculating the activation energies for the two possible reaction pathways. wuxiapptec.comnih.govwuxiapptec.com The pathway with the lower activation energy will be the kinetically favored one. Several factors influence the regioselectivity of SNAr on dihaloquinolines:

Leaving Group Ability: Iodide is generally a better leaving group than bromide in SNAr reactions. This factor would favor substitution at the C4 position.

Carbon Electrophilicity: The electron-withdrawing effects of the nitrogen atom in the quinoline ring and the halogen atoms make the C2 and C4 carbons electrophilic. DFT calculations of the electrostatic potential and atomic charges can quantify the electrophilicity of these two positions. The C4 position is generally more activated towards nucleophilic attack in quinoline systems.

Stability of the Meisenheimer Intermediate: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The relative stability of the two possible Meisenheimer complexes (one for attack at C2 and one for attack at C4) can be calculated. The more stable intermediate corresponds to the more favorable reaction pathway.

By computing the potential energy surface for the reaction of this compound with a model nucleophile, a detailed mechanistic understanding can be achieved. These models can distinguish between a concerted or a stepwise mechanism and provide the geometries of the transition states and intermediates. nih.govnih.gov

Interactive Table: Calculated Parameters for Predicting Regioselectivity in SNAr of this compound

| Position of Attack | Calculated Atomic Charge (Mulliken) | LUMO Coefficient | Activation Energy (kcal/mol) - Hypothetical |

| C2 (Bromo) | +0.15 | 0.35 | 25 |

| C4 (Iodo) | +0.25 | 0.48 | 20 |

Note: These values are illustrative and based on general principles of reactivity for haloquinolines. The lower activation energy for attack at C4 suggests that this position is the more likely site for nucleophilic substitution.

Applications of 2 Bromo 4 Iodoquinoline As a Strategic Building Block in Complex Molecule Synthesis

Role as a Versatile Precursor for Diversely Substituted Quinolines via Sequential Functionalization

The primary utility of 2-bromo-4-iodoquinoline as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for selective functionalization at the C4 position while leaving the C2 bromine atom intact for a subsequent transformation. This stepwise approach provides a reliable pathway to 2,4-disubstituted quinolines, which are important scaffolds in medicinal chemistry and materials science. nih.gov

This sequential functionalization strategy has been effectively demonstrated using a variety of common cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the C4 position, followed by a Suzuki or Stille coupling at the C2 position. Similarly, amination or etherification reactions can be directed to one position before modifying the other. This robust methodology facilitates the synthesis of a broad spectrum of quinoline (B57606) derivatives with precisely controlled substitution patterns.

Table 1: Examples of Sequential Cross-Coupling Reactions

| Step | Position | Reaction Type | Reagents | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | C4 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI | 2-Bromo-4-(alkynyl)quinoline |

| 2 | C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-4-(alkynyl)quinoline |

| 1 | C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Bromo-4-arylquinoline |

| 2 | C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand | 2-(Amino)-4-arylquinoline |

| 1 | C4 | Heck Reaction | Alkene, Pd catalyst | 2-Bromo-4-(alkenyl)quinoline |

| 2 | C2 | Stille Coupling | Organostannane, Pd catalyst | 2-(Aryl/Alkenyl)-4-(alkenyl)quinoline |

This table represents generalized sequential reactions based on the differential reactivity of C-I and C-Br bonds.

Synthesis of Fused Heterocyclic Systems (e.g., Indoloquinolines, Phenanthridinones)

This compound is a key precursor for the synthesis of complex, fused heterocyclic systems that are often found in bioactive natural products and pharmaceutical agents. airo.co.inrsc.org The ability to perform sequential, site-selective reactions allows for the introduction of functional groups that can subsequently participate in intramolecular cyclization reactions to build additional rings onto the quinoline core.

Indoloquinolines: The synthesis of indolo[3,2-b]quinolines, a class of compounds known for their biological activities, can be achieved using this compound as a starting material. nih.gov A typical strategy involves a Suzuki coupling reaction at the C4-iodo position with an appropriately substituted boronic acid, such as 2-(tert-butoxycarbonylamino)phenylboronic acid. This step attaches the necessary components of the future indole (B1671886) ring. The subsequent intramolecular Buchwald-Hartwig amination or a similar C-N bond-forming reaction between the amino group and the C2-bromo position closes the ring, yielding the tetracyclic indoloquinoline scaffold. rsc.org

Phenanthridinones: Phenanthridinones, which form the core of several alkaloids with important pharmacological properties, can also be synthesized from this compound. mdpi.com The synthesis can be initiated by a Suzuki coupling at the C4 position with a 2-formylphenylboronic acid. The resulting 2-bromo-4-(2-formylphenyl)quinoline intermediate can then undergo an intramolecular cyclization. For example, treatment with a nitrogen source like an amine or ammonia, followed by an intramolecular C-N bond formation or a related cyclization cascade, can lead to the formation of the phenanthridinone skeleton.

Precursors for Chemical Libraries and Material Science Applications (e.g., Fluorescent Compounds)

The modular and sequential reactivity of this compound makes it an ideal scaffold for the generation of chemical libraries for drug discovery and high-throughput screening. researchgate.net By systematically varying the coupling partners in the sequential functionalization at the C4 and C2 positions, a large number of structurally diverse quinoline analogues can be rapidly synthesized. This approach allows for the exploration of the chemical space around the quinoline core to identify compounds with desired biological activities. umb.edu

In material science, quinoline derivatives are known for their unique photophysical properties and are used in the development of fluorescent probes and organic light-emitting diodes (OLEDs). This compound serves as a foundational precursor for creating novel fluorescent compounds. nih.gov The introduction of various aromatic and heteroaromatic substituents through cross-coupling reactions can tune the electronic properties of the quinoline system, thereby altering its absorption and emission spectra. For example, attaching extended π-conjugated systems to the quinoline core can lead to materials with strong fluorescence and desirable photostability, making them suitable for applications in bioimaging and electronic devices. mdpi.com

Table 2: Applications in Library Synthesis and Materials Science

| Application Area | Synthetic Strategy | Example of Introduced Groups | Resulting Property/Use |

|---|---|---|---|

| Chemical Libraries | Combinatorial sequential Suzuki/Sonogashira coupling | Diverse aryl, heteroaryl, and alkyl groups | Library of compounds for biological screening |

| Fluorescent Compounds | Suzuki coupling with fluorenylboronic acid at C4, followed by amination at C2 | Fluorenyl, pyrenyl, carbazolyl groups | Tunable fluorescence emission for sensors |

| Organic Electronics | Stille or Suzuki coupling to introduce electron-donating and electron-withdrawing groups | Thiophene, furan, pyridine (B92270) derivatives | Materials for OLEDs and organic conductors |

Strategic Intermediate in the Synthesis of Advanced Organic Scaffolds and Chemical Probes

Beyond its use in generating libraries, this compound is a strategic intermediate in the total synthesis of complex natural products and the rational design of sophisticated molecular tools like chemical probes. nih.gov Its predictable, stepwise reactivity allows for the precise and efficient construction of advanced organic scaffolds where specific spatial arrangements of functional groups are critical for function.

In the context of chemical biology, probes are essential for studying biological processes. The synthesis of such probes often requires a rigid core structure to which various functionalities (e.g., binding motifs, fluorescent reporters, reactive groups) can be attached with high precision. The 2,4-disubstituted quinoline framework, readily accessible from this compound, provides such a rigid scaffold. Chemists can leverage the sequential functionalization to install a pharmacophore at one position and a linker for attachment to a fluorescent dye or affinity tag at another, facilitating the creation of highly specific chemical probes for target validation and imaging studies. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-iodoquinoline, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves halogenation of quinoline derivatives. A common approach is sequential electrophilic substitution using bromine and iodine sources under controlled conditions. For example, bromination at the 2-position can be achieved with NBS (N-bromosuccinimide) in DMF, followed by iodination at the 4-position using iodine monochloride (ICl) in acetic acid . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while F NMR (if fluorinated analogs are present) and C NMR confirm carbon framework .

- X-ray Crystallography : Single-crystal analysis using SHELXL or WinGX resolves bond lengths and angles, critical for verifying halogen positioning .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular weight (333.95 g/mol) and isotopic patterns (Br/I splitting) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Ullmann couplings. The iodine atom’s lower electronegativity compared to bromine makes the 4-position more reactive toward palladium-catalyzed coupling. Solvent effects (e.g., DMF vs. THF) and steric hindrance can be simulated using COSMO-RS . Experimental validation via kinetic studies (monitoring by GC-MS) is recommended to reconcile computational predictions with empirical data .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in heterocyclic synthesis?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, temperature). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., Pd(OAc) vs. Pd(dba), ligand effects).

- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.

- Controlled Replication : Reproduce studies under identical conditions, ensuring reagent sources and equipment are standardized .

Q. How can crystallographic data (e.g., from SHELXL) clarify structural ambiguities in halogenated quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines structures by modeling thermal displacement parameters and resolving disorder. For this compound, anisotropic refinement of Br and I atoms using ORTEP-3 visualizes electron density maps, distinguishing between positional disorder and static lattice defects . Hydrogen-bonding interactions (e.g., C–H···N) can be quantified to explain packing motifs .

Q. What are the challenges in studying the biological activity of this compound, and how can SAR (Structure-Activity Relationship) models address them?

- Methodological Answer : Challenges include solubility (logP ~3.6) and metabolic stability. SAR studies involve:

- Analog Synthesis : Introduce substituents (e.g., –CF, –OCH) to modulate lipophilicity.

- In Vitro Assays : Test against target enzymes (e.g., kinase inhibition) with IC determination via fluorescence polarization.

- Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites, correlating with experimental IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.